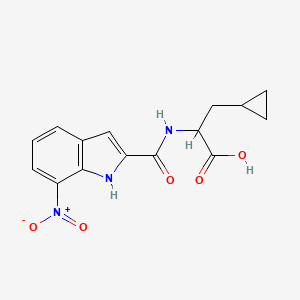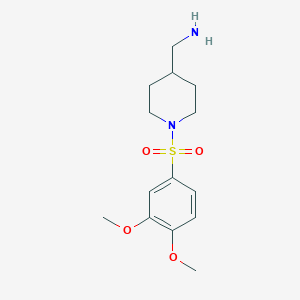
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic compound that has garnered interest in various fields of research and industry. This compound is characterized by its unique structure, which includes a methoxy group, a tetrahydropyran ring, and an indazole core. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: This step involves the cyclization of appropriate precursors to form the indazole ring. Reagents such as hydrazines and ortho-substituted nitrobenzenes are often used.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is typically introduced through a cyclization reaction involving a suitable diol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
- 7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Uniqueness
7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
7-methoxy-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H16N2O2/c1-16-11-6-4-5-10-9-14-15(13(10)11)12-7-2-3-8-17-12/h4-6,9,12H,2-3,7-8H2,1H3 |
Clé InChI |
UVSVRSQENBRMLG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1N(N=C2)C3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12825185.png)


![4-Nitro-1H-benzo[d]imidazol-6-ol](/img/structure/B12825201.png)
![2-[11,19-Bis(carboxymethyl)-3,11,19,25,26,27-hexazatetracyclo[19.3.1.15,9.113,17]heptacosa-1(25),5(27),6,8,13,15,17(26),21,23-nonaen-3-yl]acetic acid](/img/structure/B12825224.png)
![Cyclopenta[d]imidazole-2,4(1H,3H)-dithione](/img/structure/B12825225.png)
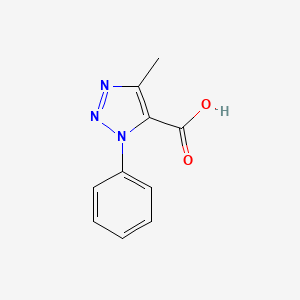
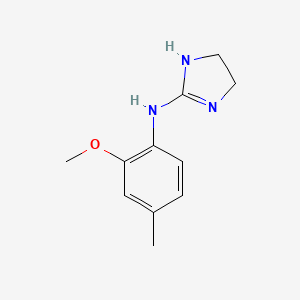

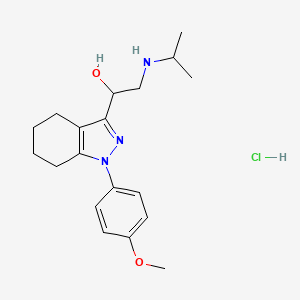
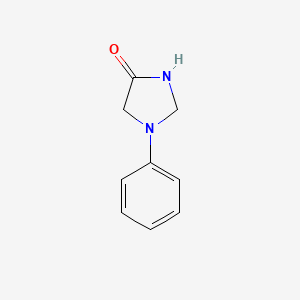
![cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B12825276.png)
